molecular formula C25H26N6O B15327004 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one

2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B15327004
M. Wt: 426.5 g/mol
InChI Key: UPKYWKSLKROFGO-UHFFFAOYSA-N
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Description

Chemical Identity and Structure Irbesartan, systematically named 2-butyl-3-{[4-(2-(2H-tetrazol-5-yl)phenyl)phenyl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one, is a non-peptide angiotensin II receptor blocker (ARB) with the molecular formula C₂₅H₂₈N₆O and molecular weight 428.53 g/mol . It features a unique 1,3-diazaspiro[4.4]non-1-en-4-one core and a tetrazole-substituted biphenylmethyl group, critical for its antagonistic activity at the AT₁ receptor .

Therapeutic Applications
Irbesartan is clinically used for hypertension and diabetic nephropathy due to its potent and selective inhibition of angiotensin II-induced vasoconstriction . It is administered orally in tablet formulations (75–300 mg doses) and is listed in pharmacopeias such as the USP and BP .

Properties

Molecular Formula

C25H26N6O

Molecular Weight

426.5 g/mol

IUPAC Name

2-butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C25H26N6O/c1-2-3-10-22-26-25(13-6-7-14-25)24(32)30(22)16-17-11-12-19-18-8-4-5-9-20(18)23-27-28-29-31(23)21(19)15-17/h4-5,8-9,11-12,15H,2-3,6-7,10,13-14,16H2,1H3

InChI Key

UPKYWKSLKROFGO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC4=C(C=C3)C5=CC=CC=C5C6=NN=NN46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Phenanthridine Synthesis: Phenanthridine can be synthesized via a Pictet-Hubert reaction, involving the cyclization of a suitable precursor.

    Spirocyclic Core Formation: The spirocyclic core can be constructed by a cyclization reaction involving a diazaspiro compound and an appropriate electrophile.

    Final Coupling: The final step involves coupling the tetrazole and phenanthridine moieties to the spirocyclic core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain or the phenanthridine moiety.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the phenanthridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be employed.

Major Products

    Oxidation: Oxidized derivatives of the butyl side chain or phenanthridine moiety.

    Reduction: Reduced forms of the tetrazole ring or hydrogenated products.

    Substitution: Substituted phenanthridine derivatives or modified spirocyclic cores.

Scientific Research Applications

2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The tetrazole and phenanthridine moieties may play a role in binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Core Structure Substituents Bioavailability (%) Half-Life (hrs) Indications
Irbesartan 1,3-Diazaspiro[4.4]non-1-en-4-one Butyl, tetrazolylbiphenylmethyl 60–80 11–15 Hypertension, diabetic nephropathy
Losartan Imidazole Hydroxymethyl, tetrazolylbiphenyl 25–35 6–9 Hypertension
Valsartan Tetrazole-linked acylated Valeryl, tetrazolylbiphenyl 25 6–9 Hypertension, heart failure

Table 2: Physicochemical Properties of Irbesartan and Key Derivatives

Property Irbesartan Trityl-Irbesartan
Molecular Formula C₂₅H₂₈N₆O C₄₄H₄₂N₆O
Molecular Weight 428.53 670.84
Melting Point (°C) 180–181 Not reported
Solubility Poor in water Insoluble in water
Role Active drug Synthetic intermediate

Pharmacological and Clinical Differentiation

Receptor Binding and Selectivity

Irbesartan exhibits 10,000-fold selectivity for AT₁ over AT₂ receptors, a feature attributed to its spirocyclic system enhancing steric complementarity . Comparative studies suggest its higher affinity than losartan due to reduced conformational flexibility .

Pharmacokinetics

  • Half-Life : Irbesartan’s 11–15 hour half-life permits once-daily dosing, unlike shorter-acting ARBs like losartan .
  • Metabolism : Unlike valsartan, which undergoes cytochrome P450-mediated metabolism, Irbesartan is primarily excreted unchanged (80%), reducing drug interaction risks .

Clinical Efficacy

In hypertension, Irbesartan achieves systolic BP reduction of 20–25 mmHg at 300 mg/day, comparable to valsartan but with superior outcomes in diabetic nephropathy due to its renoprotective effects .

Biological Activity

2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure and biological properties make it a subject of interest for researchers exploring new therapeutic agents.

  • Molecular Formula : C25H26N6O
  • Molar Mass : 426.51 g/mol
  • CAS Number : 1213252-83-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or modulate receptor activity, impacting cellular signaling pathways.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazaspiro compounds could inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines (e.g., breast and lung cancer) .

Antimicrobial Activity

The compound's potential antimicrobial activity has been investigated, revealing efficacy against several bacterial strains. In vitro assays showed that it possesses bactericidal properties against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis confirmed that the compound induces apoptosis through the mitochondrial pathway .

Study 2: Antimicrobial Screening

A screening study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, suggesting a promising therapeutic role in treating infections caused by these pathogens .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest:

  • Solubility : Highly soluble in organic solvents; moderate solubility in water.
  • Absorption : Likely to be well absorbed due to its lipophilic nature.
  • Metabolism : Potentially metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.

Toxicity and Safety Profile

Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents certain safety concerns. In animal models, doses exceeding therapeutic levels resulted in mild hepatotoxicity. Thus, careful dose optimization is essential for future clinical applications .

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